molecular formula C10H6N2O2 B6289526 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime;  95% CAS No. 116704-96-2

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime; 95%

Cat. No. B6289526
CAS RN: 116704-96-2
M. Wt: 186.17 g/mol
InChI Key: ZWZVAMXPOSMIDM-SOFGYWHQSA-N
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Description

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a chemical compound with the CAS Number: 56682-66-7 . Its molecular weight is 188.19 . The compound is also known as 3-[(1E)-(hydroxyimino)methyl]-1,2-dihydroquinolin-2-one . It is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.19 . It is typically stored at temperatures between 28°C .

Scientific Research Applications

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) is used in a variety of scientific research applications. It is used in organic chemistry to synthesize other compounds, such as pharmaceuticals and other organic compounds. In biochemistry, it is used as a reagent in enzyme assays and other biochemical studies. In pharmaceutical research, it is used as a starting material for the synthesis of drugs and other therapeutic agents.

Mechanism of Action

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) acts as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond allows the target molecule to be modified or broken down, leading to the desired reaction.
Biochemical and Physiological Effects
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glutathione S-transferase. It has also been shown to have an antimicrobial effect against certain bacteria and fungi. In addition, it has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is also toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for research involving 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%). These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. There is also potential for further exploration of its antimicrobial effects, as well as its potential as an enzyme inhibitor. Additionally, further research could be conducted into its potential as a catalyst for organic reactions.

Synthesis Methods

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) can be synthesized from the reaction of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde and hydroxylamine in the presence of a base. The reaction is conducted in an aqueous solution at room temperature for several hours, resulting in a white crystalline solid that is soluble in organic solvents.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3E)-3-(nitrosomethylidene)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZVAMXPOSMIDM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=O)C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C/C(=C\N=O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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